
Phenyl 3-ethoxy-3-iminopropionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 3-ethoxy-3-iminopropionate is a chemical compound that has gained attention in recent years due to its potential application in scientific research. This compound belongs to the class of iminopropionates and is known for its ability to interact with the central nervous system.
Mecanismo De Acción
The mechanism of action of phenyl 3-ethoxy-3-iminopropionate is not fully understood. However, it is believed to interact with certain receptors in the brain, including the GABA-A receptor. This interaction can lead to changes in the activity of neurotransmitters, which can affect behavior and cognitive function.
Efectos Bioquímicos Y Fisiológicos
Phenyl 3-ethoxy-3-iminopropionate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters, including dopamine and serotonin. It has also been shown to decrease the activity of certain enzymes, including acetylcholinesterase. These effects can lead to changes in behavior and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using phenyl 3-ethoxy-3-iminopropionate in lab experiments is its ability to interact with specific receptors in the brain. This makes it a valuable tool for studying the mechanisms of various neurological disorders. However, there are also limitations to its use. For example, it can be difficult to control the dosage and timing of administration, which can affect the results of experiments.
Direcciones Futuras
There are a number of future directions for research on phenyl 3-ethoxy-3-iminopropionate. One potential area of research is in the study of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another potential area of research is in the development of new drugs that target specific receptors in the brain. Additionally, there is potential for the use of phenyl 3-ethoxy-3-iminopropionate in the study of addiction and substance abuse disorders.
Métodos De Síntesis
Phenyl 3-ethoxy-3-iminopropionate can be synthesized through a multi-step reaction process. The first step involves the reaction of 3-ethoxypropionitrile with phenylmagnesium bromide, which leads to the formation of 3-phenylpropanenitrile. This compound is then hydrolyzed with hydrochloric acid to produce 3-phenylpropanoic acid. The final step involves the reaction of 3-phenylpropanoic acid with ethyl chloroformate and ammonia, which leads to the formation of phenyl 3-ethoxy-3-iminopropionate.
Aplicaciones Científicas De Investigación
Phenyl 3-ethoxy-3-iminopropionate has potential application in scientific research. One of the primary uses of this compound is in the study of the central nervous system. It has been shown to interact with certain receptors in the brain, which can lead to changes in behavior and cognitive function. This makes it a valuable tool for studying the mechanisms of various neurological disorders.
Propiedades
Número CAS |
19282-87-2 |
|---|---|
Nombre del producto |
Phenyl 3-ethoxy-3-iminopropionate |
Fórmula molecular |
C11H13NO3 |
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
phenyl 3-ethoxy-3-iminopropanoate |
InChI |
InChI=1S/C11H13NO3/c1-2-14-10(12)8-11(13)15-9-6-4-3-5-7-9/h3-7,12H,2,8H2,1H3 |
Clave InChI |
UPPLLLGNILNJOR-UHFFFAOYSA-N |
SMILES |
CCOC(=N)CC(=O)OC1=CC=CC=C1 |
SMILES canónico |
CCOC(=N)CC(=O)OC1=CC=CC=C1 |
Otros números CAS |
19282-87-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



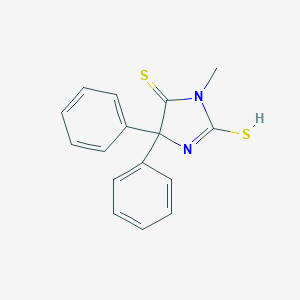


![[1,1'-Biphenyl]-2,2',3,3'-tetrol](/img/structure/B101632.png)


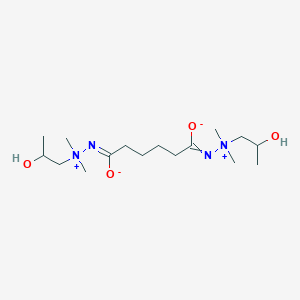

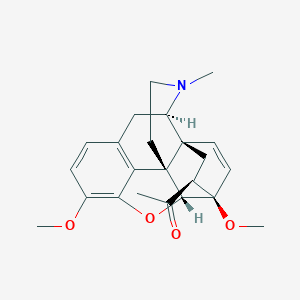
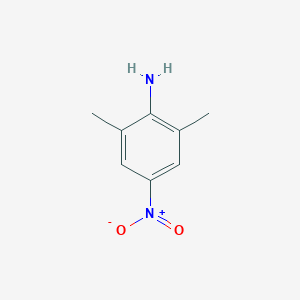
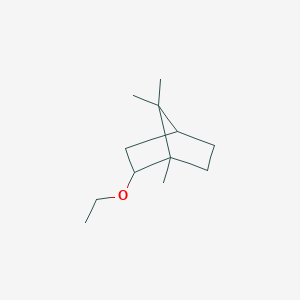
![2,7-Dibromo-1,6-methano[10]annulene](/img/structure/B101648.png)

